1-(5-Chloro-3-fluoropyridin-2-yl)-N-methylmethanamine
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Overview
Description
1-(5-Chloro-3-fluoropyridin-2-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with a methylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-3-fluoropyridine as the starting material.
Nucleophilic Substitution: The pyridine ring undergoes nucleophilic substitution with N-methylmethanamine under controlled conditions to introduce the N-methylmethanamine group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-3-fluoropyridin-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine form.
Substitution: The chloro and fluoro substituents on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine forms.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloro-3-fluoropyridin-2-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a probe in studying the interactions of pyridine derivatives with biological macromolecules.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the pyridine ring enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-3-fluoropyridin-2-yl)ethanone: Similar in structure but lacks the N-methylmethanamine group.
1-(5-Chloro-3-fluoropyridin-2-yl)ethanol: Contains a hydroxyl group instead of the N-methylmethanamine group.
Uniqueness
1-(5-Chloro-3-fluoropyridin-2-yl)-N-methylmethanamine is unique due to the presence of both chloro and fluoro substituents on the pyridine ring, along with the N-methylmethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8ClFN2 |
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Molecular Weight |
174.60 g/mol |
IUPAC Name |
1-(5-chloro-3-fluoropyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H8ClFN2/c1-10-4-7-6(9)2-5(8)3-11-7/h2-3,10H,4H2,1H3 |
InChI Key |
YICABRNTMWMBCL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=N1)Cl)F |
Origin of Product |
United States |
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